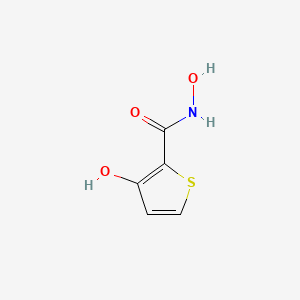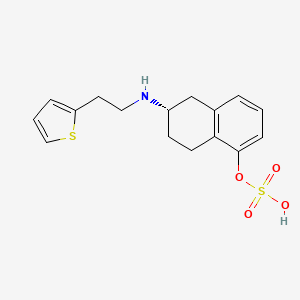
N-Despropyl rotigotine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Despropyl rotigotine sulfate is a metabolite of rotigotine, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome. Rotigotine is known for its continuous delivery through a transdermal patch, providing a steady supply of the drug over 24 hours . This compound is formed through the N-dealkylation of rotigotine, which involves the removal of a propyl group from the nitrogen atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-despropyl rotigotine sulfate typically involves the N-dealkylation of rotigotine. This can be achieved through oxidative biotransformation, where rotigotine undergoes N-dealkylation to form N-despropyl rotigotine . The reaction conditions often involve the use of oxidative agents and specific catalysts to facilitate the removal of the propyl group.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled oxidation of rotigotine under specific conditions to ensure high yield and purity of the product. The sulfate conjugation is then carried out to form the final compound .
Análisis De Reacciones Químicas
Types of Reactions: N-Despropyl rotigotine sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Reduction reactions can reverse the oxidation process, although this is less common.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions include various sulfate and glucuronide conjugates of N-despropyl rotigotine .
Aplicaciones Científicas De Investigación
N-Despropyl rotigotine sulfate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of rotigotine.
Biology: The compound is studied for its biological activity and interaction with dopamine receptors.
Medicine: Research focuses on its potential therapeutic effects and pharmacokinetics in the treatment of neurological disorders.
Industry: It is used in the development of new pharmaceutical formulations and stability studies
Mecanismo De Acción
The mechanism of action of N-despropyl rotigotine sulfate involves its interaction with dopamine receptors. As a metabolite of rotigotine, it retains some affinity for dopamine D1, D2, and D3 receptors. The compound mimics the action of dopamine by activating these receptors, which helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome . The exact molecular pathways and targets involved in its action are still under investigation.
Comparación Con Compuestos Similares
Rotigotine: The parent compound, used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
N-Desthienylethyl Rotigotine: Another metabolite formed through N-dealkylation, with similar pharmacological properties.
Uniqueness: N-Despropyl rotigotine sulfate is unique due to its specific metabolic pathway and the presence of the sulfate group, which influences its solubility and pharmacokinetics. Compared to rotigotine, it has a different metabolic profile and may exhibit distinct biological activities .
Propiedades
IUPAC Name |
[(6S)-6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c18-23(19,20)21-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-22-14/h1-5,10,13,17H,6-9,11H2,(H,18,19,20)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUSENFEQSTMLO-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196459-54-7 |
Source


|
| Record name | N-Despropyl rotigotine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196459547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESPROPYL ROTIGOTINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6638WXC8KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
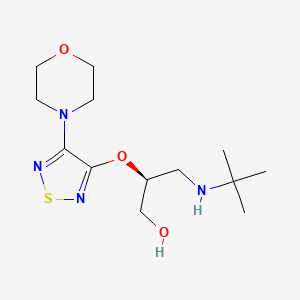
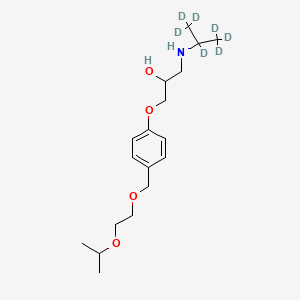
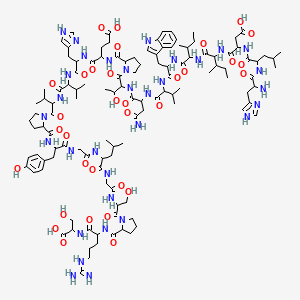
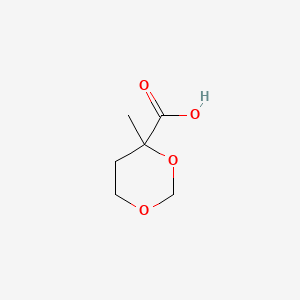
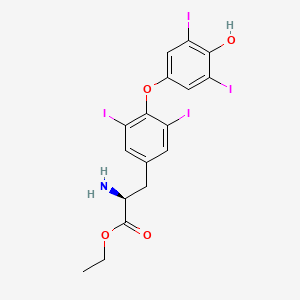
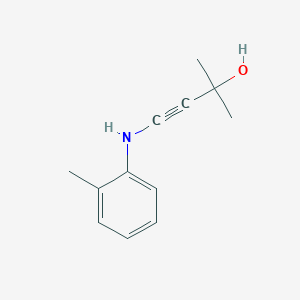
![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)

![(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B585495.png)
![4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B585496.png)
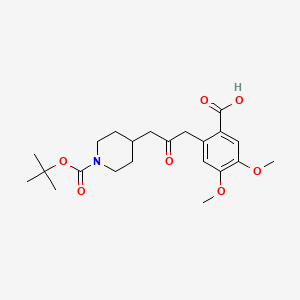
![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
